molecular formula C22H15N3O3S B13146464 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-02-6

1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13146464
CAS No.: 62593-02-6
M. Wt: 401.4 g/mol
InChI Key: QQSVKKFPWMGXTB-UHFFFAOYSA-N
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Description

1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione is a complex organic compound that features a unique structure combining an anthracene core with a benzothiazole moiety

Preparation Methods

The synthesis of 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form Schiff base ligands, which are then further reacted with anthracene derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The molecular targets include enzymes involved in DNA replication and repair, as well as cellular pathways related to oxidative stress response.

Comparison with Similar Compounds

1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined anthracene and benzothiazole structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62593-02-6

Molecular Formula

C22H15N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

1-amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C22H15N3O3S/c1-28-11-6-8-15-17(10-11)29-22(24-15)25-16-9-7-14(23)18-19(16)21(27)13-5-3-2-4-12(13)20(18)26/h2-10H,23H2,1H3,(H,24,25)

InChI Key

QQSVKKFPWMGXTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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